![molecular formula C24H19F2NO4 B2492297 (R)-3-(2,5-Difluoro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260592-30-0](/img/structure/B2492297.png)
(R)-3-(2,5-Difluoro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
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Overview
Description
Synthesis Analysis
The synthesis of related fluorenylmethoxycarbonyl-amino acids involves straightforward reactions and separations, starting from readily available starting materials. For instance, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, a photocleavable linker, is synthesized from veratraldehyde, demonstrating the facile nature of introducing the fluorenylmethoxycarbonyl group into amino acids (Jaehi Kim et al., 2013). Another example includes the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing efficient methods for incorporating fluorenylmethoxycarbonyl groups into complex molecules (K. Le & R. Goodnow, 2004).
Molecular Structure Analysis
The molecular structure of compounds containing fluorenylmethoxycarbonyl groups is characterized by a significant steric bulk and aromaticity, which influence their reactivity and interaction with various substrates. The fluorenylmethoxycarbonyl group, in particular, is known for its role in protecting amino groups during peptide synthesis, highlighting its importance in the synthesis of complex organic molecules.
Chemical Reactions and Properties
Compounds with the fluorenylmethoxycarbonyl group, such as (R)-3-(2,5-Difluoro-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, participate in a variety of chemical reactions. These include photocleavable reactions under UV light, facilitating the release of peptides from solid supports with high efficiency, a process that is pivotal in solid-phase peptide synthesis (Jaehi Kim et al., 2013). The compound's chemical properties are influenced by the fluorenylmethoxycarbonyl and difluorophenyl groups, which contribute to its stability under certain conditions and reactivity under others.
properties
IUPAC Name |
(3R)-3-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWRKVXEYZVOD-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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